REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.[Li]CCCC.[F:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1.[Cl-].[NH4+]>C1COCC1.CCOC(C)=O>[F:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]([C:5]2[S:4][CH:3]=[N:7][CH:6]=2)[OH:21])=[CH:18][CH:17]=1 |f:3.4|
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
reactant
|
Smiles
|
C[Si](C=1SC=CN1)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
4.59 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10-50% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(O)C1=CN=CS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.5 mmol | |
AMOUNT: MASS | 4.09 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |